molecular formula C15H19ClN2O B3482876 [4-(4-CHLOROPHENYL)PIPERAZINO](CYCLOBUTYL)METHANONE

[4-(4-CHLOROPHENYL)PIPERAZINO](CYCLOBUTYL)METHANONE

Cat. No.: B3482876
M. Wt: 278.78 g/mol
InChI Key: FYXKFTAYFMWHTD-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)piperazino(cyclobutyl)methanone: is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)piperazino(cyclobutyl)methanone typically involves multiple steps. One common method starts with the commercially available compound (4-chlorophenyl)(phenyl)methanone. The keto compound is treated with sodium borohydride in methanol at room temperature to afford the corresponding derivative of (4-chlorophenyl)(phenyl)methanol. This intermediate is then reacted with hydrochloric acid in the presence of calcium chloride to obtain the corresponding derivative of 1-chloro-4-[chloro-(phenyl)-methyl]benzene. Finally, the product is reacted with piperazine under reflux conditions to yield 4-(4-Chlorophenyl)piperazino(cyclobutyl)methanone .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and optimized reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)piperazino(cyclobutyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

4-(4-Chlorophenyl)piperazino(cyclobutyl)methanone can be compared with other similar compounds, such as clocinizine and chlorcyclizine. These compounds also belong to the class of piperazine derivatives and share similar pharmacological properties. 4-(4-Chlorophenyl)piperazino(cyclobutyl)methanone is unique due to its specific chemical structure, which imparts distinct biological activities and therapeutic potential .

Comparison with Similar Compounds

  • Clocinizine
  • Chlorcyclizine
  • Levocetirizine
  • Diphenhydramine

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c16-13-4-6-14(7-5-13)17-8-10-18(11-9-17)15(19)12-2-1-3-12/h4-7,12H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXKFTAYFMWHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204928
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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